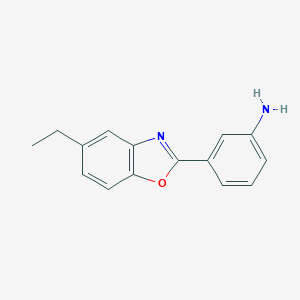

3-(5-Ethyl-benzooxazol-2-yl)-phenylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(5-ethyl-1,3-benzoxazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-2-10-6-7-14-13(8-10)17-15(18-14)11-4-3-5-12(16)9-11/h3-9H,2,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPAMZMMYEPRNLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation and Functionalization of 3 5 Ethyl Benzooxazol 2 Yl Phenylamine

Retrosynthetic Analysis and Key Disconnection Strategies for 3-(5-Ethyl-benzooxazol-2-yl)-phenylamine

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the primary disconnection points are the C-N and C-O bonds that form the oxazole (B20620) ring.

The most common and direct retrosynthetic approach involves the disconnection of the benzoxazole (B165842) core, which is typically formed via a cyclocondensation reaction. This leads to two key precursors: a substituted o-aminophenol and a carboxylic acid derivative.

Disconnection 1 (C=N bond): The first key disconnection breaks the imine bond (C=N) of the oxazole ring. This retrosynthetic step suggests that the benzoxazole can be formed from an intermediate Schiff base, which in turn is derived from a substituted 2-aminophenol (B121084) and an aldehyde.

Disconnection 2 (C-O bond): A further disconnection of the ether linkage (C-O) in the oxazole ring points to the two primary building blocks. For the target molecule, these are 2-amino-4-ethylphenol (B1269030) and a derivative of 3-aminobenzoic acid .

This analysis reveals that the most straightforward synthetic strategy is the condensation of 2-amino-4-ethylphenol with 3-aminobenzoic acid or one of its activated forms (e.g., acid chloride, ester, or nitrile).

Direct Synthesis Approaches to the Benzooxazole Core

The construction of the benzoxazole ring is the pivotal step in the synthesis of this compound. Several methodologies have been developed for this purpose, ranging from traditional cyclocondensation reactions to modern metal-catalyzed and energy-assisted protocols.

The most prevalent method for synthesizing 2-substituted benzoxazoles is the condensation of an o-aminophenol with a carboxylic acid or its derivatives. nih.govnih.gov For the target molecule, this involves the reaction of 2-amino-4-ethylphenol with 3-aminobenzoic acid. This reaction typically requires harsh conditions, such as high temperatures and the presence of a strong acid catalyst like polyphosphoric acid (PPA) or boric acid, to facilitate the dehydration and subsequent cyclization.

The efficiency of the cyclocondensation reaction can be significantly influenced by the choice of catalyst, solvent, and temperature. Optimization of these parameters is crucial for achieving high yields and minimizing side reactions. A variety of catalysts, including both Brønsted and Lewis acids, have been employed to promote the reaction under milder conditions. acs.orgnih.gov

| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Samarium(III) triflate | Ethanol/Water | 50 | 2 h | 92 | acs.org |

| BAIL gel | Solvent-free | 130 | 5 h | 98 | acs.orgnih.gov |

| Fluorophosphoric acid | Ethanol | Room Temp. | 2.4 h | High | nih.gov |

| TiO2–ZrO2 | Acetonitrile | 60 | 15-25 min | 83-93 | nih.gov |

| NH4Cl | Ethanol | 80-90 | 6-8 h | 88 | jetir.org |

This table presents a selection of optimized conditions for the synthesis of benzoxazoles, which can be adapted for the synthesis of this compound.

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. Green chemistry principles have been applied to benzoxazole synthesis to reduce waste, avoid hazardous solvents, and improve energy efficiency. jetir.orgorganic-chemistry.org Key strategies include the use of water as a solvent, recyclable catalysts, and alternative energy sources. rsc.orgorgchemres.orgtandfonline.com For instance, using samarium triflate as a reusable acid catalyst in an aqueous medium provides a simple and efficient method for benzoxazole synthesis under mild conditions. organic-chemistry.org Another approach involves using waste curd water as a catalytic solvent under microwave irradiation, aligning with waste-to-wealth paradigms. tandfonline.com

Transition metal catalysis offers powerful alternatives for the synthesis of benzoxazoles, often proceeding under milder conditions with broader substrate scope. daneshyari.comijpbs.com

Palladium-catalyzed methods have been developed that involve various mechanistic pathways. One such method is the reaction of o-aminophenol with isocyanides, which proceeds via oxidative addition and subsequent cyclization. ijpbs.comacs.org Another approach involves the cleavage of carbon-carbon triple bonds with o-aminophenol in the presence of a palladium catalyst. rsc.org Heterogeneous palladium catalysts have also been employed for the one-pot synthesis of 2-arylbenzoxazoles from aldehydes and o-aminophenol. researchgate.net

Copper-catalyzed synthesis is also a prominent method. rsc.org These reactions can proceed via intramolecular C-O bond formation from anilide precursors or through domino C-N/C-O bond forming reactions. organic-chemistry.orgacs.org Copper catalysts, including copper(II) oxide nanoparticles and copper(I) iodide, have been shown to be effective for the intramolecular cyclization of o-bromoaryl derivatives. organic-chemistry.org The use of air or oxygen as the terminal oxidant in these reactions makes them environmentally attractive. acs.org

| Metal Catalyst | Reaction Type | Key Features | Reference |

| Palladium | C-H activation/[4+1] annulation | Simultaneous construction of C-C and C=N bonds. | rsc.org |

| Palladium | Cascade process with isocyanides | Efficient formation of a range of benzoxazoles from aryl halides and aminophenols. | acs.org |

| Copper(II) | Regioselective C-H functionalization/C-O bond formation | Use of air as a terminal oxidant. | acs.org |

| Copper(I) | Hydroamination of alkynones | Produces a wide variety of functionalized benzoxazoles. | rsc.org |

| Copper | Tandem reaction with thiocarbamoyl chlorides | Short reaction time and mild conditions. | daneshyari.com |

This table compares different palladium- and copper-catalyzed methods for the synthesis of the benzoxazole core.

To accelerate reaction rates and improve yields, non-conventional energy sources like microwave irradiation and ultrasound have been increasingly utilized in organic synthesis, including the preparation of benzoxazoles. researchgate.netbenthamdirect.comeurekaselect.com

Microwave-assisted synthesis has been shown to be a highly effective technique for the rapid synthesis of benzoxazole derivatives. benthamdirect.comeurekaselect.commdpi.com Microwave heating can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. This is due to the direct coupling of microwave energy with the molecules in the reaction mixture, leading to efficient and uniform heating. benthamdirect.comeurekaselect.com The condensation of o-aminophenols with aldehydes or carboxylic acids under microwave irradiation, often in the presence of a catalyst and sometimes under solvent-free conditions, is a common approach. researchgate.netmdpi.com

Ultrasound-assisted synthesis is another green and efficient method. bohrium.com The use of ultrasonic irradiation can enhance reaction rates through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures. This method has been successfully applied to the synthesis of benzoxazoles, often providing good yields in short reaction times under mild conditions. bohrium.com

| Energy Source | Catalyst/Solvent | Reaction Time | Advantages | Reference |

| Microwave | [CholineCl][oxalic acid] (DES) | 15 min | Green, solvent-free, reusable catalyst. | mdpi.com |

| Microwave | Waste curd water | Short | Eco-friendly, waste-to-wealth. | tandfonline.com |

| Ultrasound | Imidazolium chlorozincate (II) ionic liquid | Not specified | Mild conditions, water as sole byproduct. | bohrium.com |

This table summarizes examples of microwave- and ultrasound-assisted synthesis protocols for benzoxazoles.

Cyclocondensation Reactions Involving Substituted Phenols and Amines

Introduction of the Phenylamine Moiety

A crucial step in the synthesis of the target molecule is the attachment of the phenylamine group to the benzoxazole core. This is typically achieved through the formation of a carbon-nitrogen (C-N) bond, for which several modern catalytic cross-coupling reactions are well-suited.

Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination, Ullmann Reaction)

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and widely used method for forming C-N bonds. wikipedia.orgacsgcipr.org The reaction couples an amine with an aryl halide or triflate. In the context of synthesizing this compound, this would involve reacting a 2-(3-halophenyl)-5-ethyl-benzooxazole with an amine or ammonia (B1221849) equivalent. The versatility of the Buchwald-Hartwig amination allows for a broad range of substrates and functional group tolerance, making it a highly effective method. wikipedia.orglibretexts.org The efficiency of the reaction is often enhanced by the use of bulky, electron-rich phosphine (B1218219) ligands which stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. youtube.com

Ullmann Reaction: The Ullmann reaction, or Ullmann condensation, is a copper-catalyzed reaction that can also be employed for the formation of C-N bonds. byjus.comwikipedia.org Traditionally, this reaction required harsh conditions, including high temperatures. wikipedia.orgwikipedia.org However, modern variations using soluble copper catalysts with ligands such as diamines and acetylacetonates allow the reaction to proceed under milder conditions. wikipedia.org The Goldberg reaction, a specific type of Ullmann condensation, is particularly relevant for the coupling of anilines with aryl halides. wikipedia.org Similar to the Buchwald-Hartwig reaction, the Ullmann condensation can be used to couple a 2-(3-halophenyl)-5-ethyl-benzooxazole with an amine.

| Reaction | Catalyst | Typical Substrates | Key Features |

| Buchwald-Hartwig Amination | Palladium | Aryl halides/triflates and amines | High functional group tolerance, mild reaction conditions with appropriate ligands. wikipedia.org |

| Ullmann Reaction | Copper | Aryl halides and amines/alcohols/thiols | Traditionally harsh conditions, modern methods are milder. byjus.comwikipedia.org |

Reductive Amination Strategies

Reductive amination is another fundamental strategy for the formation of C-N bonds. This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine, which is then reduced to an amine. While direct application to the synthesis of this compound from a pre-formed benzoxazole might be less common, this strategy is crucial in the synthesis of precursors. For instance, aminophenols, which are key starting materials for benzoxazoles, can be synthesized via the reduction of nitrophenols. wikipedia.org

Specific Functionalization at the Meta-Position of the Phenylamine Ring

Achieving specific functionalization at the meta-position of the phenylamine ring is critical for introducing the benzoxazole moiety at the desired location. This is typically addressed by starting with a precursor that already contains a functional group at the meta-position, which can then be transformed into the amine. For example, starting with 3-nitrobenzaldehyde (B41214), the aldehyde group can be used to form the benzoxazole ring with 4-ethyl-2-aminophenol. Subsequently, the nitro group at the meta-position can be reduced to the desired phenylamine. This approach ensures the correct regiochemistry of the final product.

Synthesis of Ethyl Substituted Precursors

The synthesis of the target molecule relies on the availability of 4-ethyl-2-aminophenol. The introduction of the ethyl group at the specific position on the phenolic starting material is a key challenge.

Strategies for Ortho-Ethyl Functionalization of Phenolic Starting Materials

The selective alkylation of phenols at the ortho position is a well-established but often challenging transformation. Friedel-Crafts alkylation is a common method, but it can suffer from a lack of regioselectivity, leading to mixtures of ortho, meta, and para isomers, as well as polyalkylation. orgsyn.org To overcome these limitations, various strategies have been developed to direct alkylation to the ortho position. One approach involves the use of specific catalysts, such as aluminum thiophenoxide, which can direct the alkylation of phenols by alkenes to the ortho position. google.com Another strategy is the use of directing groups that temporarily block other positions or activate the ortho position for electrophilic attack.

Regioselective Introduction of the Ethyl Group

Achieving regioselective introduction of the ethyl group to form 4-ethyl-2-aminophenol is a critical step. A common synthetic route starts with p-aminophenol. The amino group can be protected, for example, by acylation, to direct the subsequent electrophilic substitution. The protected p-aminophenol can then undergo a Friedel-Crafts acylation with acetyl chloride to introduce an acetyl group, followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction) to yield the ethyl group. Finally, deprotection of the amino group and introduction of the ortho-amino group would be necessary.

Alternatively, a more direct approach might involve the nitration of p-ethylphenol to introduce a nitro group ortho to the hydroxyl group, followed by reduction of the nitro group to an amine. The success of this strategy depends on controlling the regioselectivity of the nitration step.

A summary of potential synthetic strategies for precursors is presented below:

| Starting Material | Key Transformation | Target Precursor |

| p-Aminophenol | Protection, Friedel-Crafts Acylation, Reduction, Deprotection | 4-ethyl-2-aminophenol |

| p-Ethylphenol | Nitration, Reduction | 4-ethyl-2-aminophenol |

Derivatization and Analog Synthesis of this compound

The synthesis of this compound itself can be conceptually derived from well-established methods for 2-arylbenzoxazole formation. A common and direct approach involves the condensation of 2-amino-4-ethylphenol with 3-aminobenzoic acid or its derivatives. nih.govnih.gov This reaction is typically promoted by dehydrating agents like polyphosphoric acid (PPA) at elevated temperatures. researchgate.netresearchgate.net Alternative methods might involve the reaction of the aminophenol with 3-aminobenzaldehyde (B158843) followed by oxidation, or coupling with 3-aminobenzoyl chloride to form an intermediate that is then cyclized. beilstein-journals.orgchemicalbook.com

Once synthesized, the bifunctional nature of this compound allows for a wide array of derivatization strategies aimed at tuning its physicochemical and biological properties.

The primary amine on the phenyl ring is a key handle for chemical modification, enabling extensive Structure-Activity Relationship (SAR) studies. mdpi.com Common derivatization reactions at this position include acylation, sulfonylation, and alkylation.

Acylation: The reaction of the phenylamine with various acyl chlorides or acid anhydrides in the presence of a base yields a series of amide derivatives. This modification is crucial for exploring how steric and electronic properties of the acyl group influence biological activity. For instance, introducing different aryl or alkyl acyl groups can modulate the compound's lipophilicity and hydrogen bonding capacity. rsc.org

Sulfonylation: Treatment with sulfonyl chlorides, such as substituted benzenesulfonyl chlorides or methanesulfonyl chloride, in a suitable solvent like pyridine or dichloromethane, affords sulfonamide derivatives. researchgate.net This functionalization introduces a strong hydrogen bond donor/acceptor group, which can significantly alter the molecule's interaction with biological targets.

Alkylation: N-alkylation of the amine can be achieved using alkyl halides. However, this reaction can sometimes lead to a mixture of mono- and di-alkylated products. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing mono-alkylated secondary amines.

Table 1: Representative Derivatization Reactions of the Phenylamine Moiety

| Reaction Type | Reagent Example | Product Functional Group | Potential SAR Insight |

| Acylation | Acetyl Chloride | Amide | Steric bulk, H-bond acceptor |

| Sulfonylation | Benzenesulfonyl Chloride | Sulfonamide | H-bond donor/acceptor, acidity |

| Alkylation | Methyl Iodide | Secondary/Tertiary Amine | Basicity, lipophilicity |

| Reductive Amination | Benzaldehyde | Benzylamine | Steric bulk, flexibility |

The benzoxazole ring, while aromatic and relatively stable, possesses sites that are amenable to functionalization, allowing for further structural diversification. wikipedia.org Key reactions include electrophilic aromatic substitution reactions such as halogenation and nitration.

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the benzoxazole ring can be achieved using various halogenating agents. The regioselectivity of these reactions can be influenced by the directing effects of the existing substituents and the choice of catalyst. For instance, transition metal-catalyzed C-H halogenation can provide specific isomers. researchgate.net Halogenated derivatives are valuable not only for their potential biological activity but also as intermediates for further cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of aryl or alkynyl groups. researchgate.net

Nitration: Electrophilic nitration, typically using a mixture of nitric acid and sulfuric acid, can introduce a nitro group onto the benzoxazole core. researchgate.net The position of nitration is governed by the electron-donating or -withdrawing nature of the substituents on the ring. The resulting nitro derivatives can be subsequently reduced to form an amino group, providing another handle for derivatization.

Functionalization can also occur at the C4 position of the benzoxazole ring through palladium-catalyzed C-H activation, using the amide group of a precursor as a directing group before the final cyclization step. researchgate.net This allows for the introduction of aryl groups at a position that is often difficult to functionalize through classical electrophilic substitution.

Isotopically labeled analogs, particularly those incorporating deuterium (²H) or carbon-13 (¹³C), are indispensable tools for studying reaction mechanisms, metabolic pathways, and drug-target interactions.

The synthesis of deuterated this compound can be approached in several ways. One common method is to use a deuterated starting material. For example, employing a deuterated 3-aminobenzoic acid or a deuterated 2-amino-4-ethylphenol in the initial condensation reaction would incorporate deuterium into a specific ring system. biomedres.usresearchgate.net

Another strategy is hydrogen-isotope exchange on the final compound or a late-stage intermediate. researchgate.net This can be accomplished using a deuterium source like D₂O under acid or base catalysis, or through metal-catalyzed exchange reactions. For instance, iridium or ruthenium catalysts can facilitate the exchange of hydrogen for deuterium on aromatic rings using D₂ gas. researchgate.net The specific positions that undergo exchange depend on the catalyst and reaction conditions. Labeling the phenylamine moiety can be achieved by starting with a deuterated benzoyl chloride precursor for the cyclization step. biomedres.us

These isotopic analogs are crucial for quantitative bioanalytical assays using mass spectrometry and for nuclear magnetic resonance (NMR) studies to probe molecular dynamics and interactions.

Theoretical and Computational Investigations of 3 5 Ethyl Benzooxazol 2 Yl Phenylamine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in modern chemical research for predicting the geometric and electronic properties of molecules before they are even synthesized.

Density Functional Theory (DFT) Studies on Conformational Analysis

For a molecule like 3-(5-Ethyl-benzooxazol-2-yl)-phenylamine, a conformational analysis would be the first step. This involves identifying the most stable three-dimensional arrangement of the atoms. The molecule has rotational freedom around the single bond connecting the phenylamine group to the benzoxazole (B165842) ring system.

A typical DFT study would calculate the total energy of the molecule at various dihedral angles of rotation around this bond. The results would be plotted on a Potential Energy Surface (PES) scan, with the lowest energy point corresponding to the most stable conformer. These calculations are often performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). nih.gov The optimized geometry (bond lengths and angles) of this most stable conformer would then be used for all subsequent calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.net

HOMO: Represents the ability of a molecule to donate an electron. For this compound, the HOMO would likely be distributed across the electron-rich phenylamine and benzoxazole rings.

LUMO: Represents the ability to accept an electron. The LUMO is typically located on the π-conjugated system of the molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. nankai.edu.cn A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.gov For similar heterocyclic systems, these energy gaps are often calculated to be in the range of 3 to 5 eV. nih.govnankai.edu.cn

Interactive Table: Hypothetical Frontier Orbital Data This table is illustrative and not based on experimental data for the specific compound.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -5.8 | Energy of the highest occupied molecular orbital |

| ELUMO | -1.5 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap (ΔE) | 4.3 | LUMO - HOMO; indicates chemical stability |

Electrostatic Potential Surface Analysis

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization that illustrates the charge distribution on the surface of a molecule. nih.gov It is invaluable for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are typically found around electronegative atoms like nitrogen and oxygen and represent likely sites for electrophilic attack.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These are often found around hydrogen atoms, especially those attached to heteroatoms (like the -NH2 group), and are susceptible to nucleophilic attack.

Green Regions: Represent neutral or non-polar areas of the molecule. nih.gov

For this compound, one would expect to see negative potential (red) around the nitrogen and oxygen atoms of the benzoxazole ring and the nitrogen of the amine group. Positive potential (blue) would be expected on the amine hydrogens.

Spectroscopic Parameter Prediction through Computational Methods

Computational methods are widely used to simulate spectra, which can aid in the interpretation of experimental data and confirm the structure of a synthesized compound. nih.gov

Simulated NMR and IR Spectra for Structural Assignment

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the stretching and bending of bonds and can be correlated with peaks in an experimental FT-IR spectrum. Key predicted vibrations for this molecule would include N-H stretching of the amine, C=N stretching of the oxazole (B20620) ring, and C-O-C stretching.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. researchgate.net These predicted shifts are compared against an internal reference standard (like TMS) and can be extremely useful for assigning signals in an experimental spectrum to specific atoms in the molecule. nih.gov

Prediction of UV-Vis Absorption and Emission Characteristics

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic transitions of a molecule. researchgate.net This allows for the prediction of the UV-Vis absorption spectrum by identifying the wavelengths (λmax) at which the molecule absorbs light and the nature of the corresponding electronic transitions (e.g., π → π* or n → π). nih.gov These transitions typically originate from the HOMO and terminate in the LUMO or other low-lying virtual orbitals. For conjugated systems like this benzoxazole derivative, strong π → π transitions in the UV or near-visible region would be expected.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. diva-portal.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational flexibility of a molecule and its interactions with the surrounding solvent environment. scielo.br

For this compound, MD simulations could be employed to understand the rotational dynamics around the single bonds connecting the phenylamine and benzoxazole ring systems. These simulations would reveal the accessible conformations of the molecule in different solvents, highlighting the influence of the solvent's polarity on the molecule's shape. The ethyl group at the 5-position of the benzoxazole ring and the amino group on the phenyl ring are key sites for interactions with solvent molecules.

A typical MD simulation protocol would involve placing the this compound molecule in a simulation box filled with a chosen solvent, such as water or dimethyl sulfoxide (B87167) (DMSO). The system would then be subjected to a period of equilibration, followed by a production run from which trajectory data is collected. Analysis of this data can yield information on dihedral angle distributions, radial distribution functions of solvent molecules around specific atoms, and the formation and lifetime of hydrogen bonds.

Table 1: Representative Dihedral Angle Analysis from a Hypothetical MD Simulation of this compound

| Dihedral Angle | Solvent | Predominant Angle (degrees) | Rotational Barrier (kcal/mol) |

| Phenyl-C-C-N (Amine) | Water | 15 | 3.5 |

| Phenyl-C-C-N (Amine) | DMSO | 25 | 3.1 |

| Benzoxazole-C-C-N (Phenylamine) | Water | 40 | 5.2 |

| Benzoxazole-C-C-N (Phenylamine) | DMSO | 50 | 4.8 |

Note: The data in this table is illustrative and represents the type of information that could be obtained from MD simulations. It is not based on actual experimental or computational results for this specific molecule.

Exploration of Tautomeric Forms and Isomerization Pathways

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a hydrogen atom accompanied by a switch of a single bond and an adjacent double bond. For this compound, potential tautomeric forms could arise from proton transfer involving the amine group and the nitrogen atom of the benzoxazole ring.

Computational methods, particularly density functional theory (DFT), can be used to investigate the relative stabilities of these tautomers and the energy barriers for their interconversion. researchgate.net The calculations would involve geometry optimization of the different tautomeric forms to find their minimum energy structures. The relative energies of these optimized structures indicate their thermodynamic stability.

Furthermore, transition state theory can be applied to locate the transition state structures connecting the tautomers. The energy difference between a tautomer and its corresponding transition state represents the activation energy for the isomerization process. These calculations can be performed in the gas phase and in different solvents to understand the influence of the environment on the tautomeric equilibrium. researchgate.net

Table 2: Hypothetical Relative Energies and Activation Barriers for Tautomerism of this compound

| Tautomeric Form | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Water | Activation Energy (kcal/mol) - Gas Phase | Activation Energy (kcal/mol) - Water |

| Amine (Canonical) | 0.0 | 0.0 | - | - |

| Imine-a | 12.5 | 10.2 | 25.8 | 22.1 |

| Imine-b | 15.3 | 13.1 | 28.4 | 24.9 |

Note: This table presents hypothetical data to illustrate the expected outcomes of a computational study on tautomerism. The values are not derived from actual calculations for this molecule.

Computational Assessment of Reactivity Descriptors

Reactivity descriptors derived from conceptual DFT are valuable tools for predicting the reactivity of a molecule. researchgate.net The Fukui function, ƒ(r), is a local reactivity descriptor that indicates the propensity of a site in a molecule to undergo an electrophilic or nucleophilic attack. semanticscholar.org

The Fukui function is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. In practice, it is often calculated using a finite difference approximation.

ƒ+(r) corresponds to the site for nucleophilic attack (addition of an electron).

ƒ-(r) corresponds to the site for electrophilic attack (removal of an electron).

ƒ0(r) corresponds to the site for radical attack.

For this compound, Fukui function analysis would be performed by calculating the electron densities of the neutral molecule, its cation, and its anion. The results would highlight the specific atoms most susceptible to attack. For instance, the nitrogen and oxygen atoms of the benzoxazole ring and the nitrogen of the amine group are expected to be key reactive sites.

Table 3: Illustrative Condensed Fukui Functions for Selected Atoms of this compound

| Atom | ƒ+ (Nucleophilic Attack) | ƒ- (Electrophilic Attack) |

| N (benzoxazole) | 0.085 | 0.021 |

| O (benzoxazole) | 0.045 | 0.098 |

| C2 (benzoxazole) | 0.152 | 0.015 |

| N (amine) | 0.031 | 0.189 |

| C (ortho to amine) | 0.098 | 0.055 |

| C (para to amine) | 0.112 | 0.078 |

Note: The data in this table is for illustrative purposes only and does not represent experimentally or computationally verified values for the specified molecule.

Computational chemistry can be used to model potential reaction pathways for this compound, such as electrophilic substitution on the aromatic rings or reactions involving the amine group. Thermodynamic and kinetic parameters for these hypothetical reactions can be calculated to assess their feasibility.

Thermodynamic calculations would determine the change in Gibbs free energy (ΔG) for a proposed reaction, indicating whether the reaction is spontaneous under given conditions. A negative ΔG suggests a favorable reaction.

Kinetic studies would focus on calculating the activation energy (Ea) for each step in a reaction mechanism. A lower activation energy implies a faster reaction rate. These calculations typically involve locating the transition state structures along the reaction coordinate.

For example, the nitration of the phenylamine or benzoxazole ring could be investigated. globalresearchonline.net Calculations would identify the most likely position for nitration by comparing the activation energies for substitution at different carbon atoms.

Table 4: Hypothetical Thermodynamic and Kinetic Data for a Potential Reaction of this compound

| Reaction | ΔG (kcal/mol) | Ea (kcal/mol) |

| Nitration at C4 of phenylamine | -15.2 | 22.5 |

| Nitration at C6 of phenylamine | -12.8 | 25.1 |

| N-alkylation of amine | -8.5 | 18.9 |

| N-alkylation of benzoxazole | -5.1 | 28.3 |

Note: This table provides a conceptual representation of the type of data that could be generated from computational studies of reaction pathways. The values are not based on actual calculations for this molecule.

Advanced Spectroscopic Characterization Techniques Applied to 3 5 Ethyl Benzooxazol 2 Yl Phenylamine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the determination of molecular structure in solution and the solid state. For 3-(5-Ethyl-benzooxazol-2-yl)-phenylamine, a suite of NMR experiments can provide a complete picture of its atomic connectivity, stereochemistry, and conformational dynamics.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While one-dimensional ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are essential for assembling the molecular puzzle of this compound.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings within the same spin system. For the title compound, COSY would be instrumental in tracing the connectivity within the ethyl group (the triplet and quartet) and establishing the relationships between adjacent aromatic protons on both the phenylamine and the benzoxazole (B165842) rings.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded ¹H-¹³C pairs. This is crucial for assigning the carbon signals corresponding to each proton in the molecule, such as the CH, CH₂, and CH₃ groups.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. For this compound, NOESY could reveal spatial proximities between protons on the phenylamine ring and the benzoxazole moiety, which are not directly bonded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles and data for analogous structures. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |

| Ethyl-CH₃ | ~1.3 | ~15 | Ethyl-CH₂ |

| Ethyl-CH₂ | ~2.8 | ~22 | Ethyl-CH₃, Benzoxazole C5, C4a, C6 |

| Phenylamine-NH₂ | ~3.5-4.5 (broad) | - | Phenylamine C3, C2, C4 |

| Aromatic Protons | ~6.8-8.0 | ~110-165 | Adjacent and distant carbons within the same and other rings |

| Benzoxazole-C2 | - | ~162 | Protons on Phenylamine ring |

Solid-State NMR for Crystalline and Amorphous Forms

The properties of this compound in the solid state can be investigated using solid-state NMR (ssNMR). This technique is particularly valuable for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. By analyzing the ¹³C chemical shifts and relaxation times in the solid state, one can differentiate between crystalline and amorphous phases. researchgate.net Polybenzoxazoles, which share a related structural motif, have been studied using solid-state ¹³C NMR to understand their cross-linked structures. researchgate.net This approach could be similarly applied to characterize the solid-state packing and morphology of the title compound.

Dynamic NMR Studies for Conformational Exchange

Dynamic NMR (DNMR) is employed to study molecular motions that occur on the NMR timescale, such as bond rotations or ring inversions. In this compound, rotation around the C-C bond connecting the phenylamine ring to the benzoxazole C2 atom may be subject to a degree of restriction. Variable temperature NMR experiments could reveal changes in the spectra, such as the broadening and coalescence of signals, which would allow for the calculation of the energy barrier for this rotation. beilstein-journals.org Studies on other substituted heterocycles have successfully used dynamic NMR to characterize conformational changes. beilstein-journals.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions.

Analysis of Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound would exhibit a series of characteristic absorption bands corresponding to the vibrations of its specific functional groups.

N-H Vibrations: The primary amine (-NH₂) group would show symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl group would appear just below 3000 cm⁻¹.

C=N and C=C Vibrations: The C=N stretching of the oxazole (B20620) ring and the C=C stretching vibrations of the aromatic rings would be observed in the 1500-1650 cm⁻¹ region. nih.gov

C-O-C Vibrations: The characteristic C-O-C stretching of the benzoxazole ring would likely appear in the 1200-1300 cm⁻¹ region.

Benzoxazole Ring Vibrations: The entire benzoxazole system will have characteristic ring breathing and deformation modes. nih.gov

Table 2: Expected Characteristic Vibrational Frequencies for this compound (Note: These are estimated frequency ranges based on general principles and data for analogous structures. Actual experimental values may vary.)

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H (Ethyl) | C-H Stretch | 2850 - 2960 |

| Imine/Aromatic | C=N / C=C Stretch | 1500 - 1650 |

| Benzoxazole | C-O-C Stretch | 1200 - 1300 |

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding)

The presence of the amine (-NH₂) group in this compound makes it a candidate for forming intermolecular hydrogen bonds in the solid state or in concentrated solutions. Hydrogen bonding can significantly influence the position and shape of the N-H stretching bands in the IR spectrum, often causing them to broaden and shift to lower frequencies. mdpi.commdpi.com By comparing the spectra in different solvents of varying polarity or by performing temperature-dependent studies, the extent and nature of hydrogen bonding can be investigated. bohrium.com Theoretical calculations can also be employed to model the vibrational spectra of hydrogen-bonded dimers or larger aggregates to support the experimental findings. mdpi.comresearchgate.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Electronic spectroscopy is a cornerstone for characterizing the photophysical behavior of fluorescent organic compounds. For a molecule like this compound, UV-Vis absorption and fluorescence spectroscopy provide critical insights into its electronic structure, energy levels, and de-excitation pathways.

The chromophoric system of this compound is composed of the electron-accepting benzoxazole unit linked to the electron-donating phenylamine group. This arrangement constitutes a donor-acceptor (D-A) structure. The electronic absorption and emission properties are governed by transitions within this system.

The primary electronic transitions are expected to be of a π-π* nature, localized on the aromatic systems, and an intramolecular charge transfer (ICT) transition from the phenylamine donor to the benzoxazole acceptor. researchgate.net The character of the transition is heavily influenced by the substitution pattern. researchgate.net In D-A systems, the lowest energy absorption band is often attributed to the ICT transition, which is sensitive to the surrounding environment. Theoretical calculations, such as those using density functional theory (DFT) and time-dependent DFT (TD-DFT), are often employed to elucidate the nature of these transitions and the molecular orbitals involved. researchgate.net

The efficiency and dynamics of the fluorescence process are quantified by key photophysical parameters.

Fluorescence Quantum Yield (Φf): This value represents the efficiency of the emission process, defined as the ratio of photons emitted to photons absorbed. For related highly fluorescent benzoxazole derivatives, absolute quantum yields can be quite high, often exceeding 0.60, indicating that fluorescence is a primary de-excitation pathway. nih.gov The quantum yield can, however, be influenced by solvent interactions. psu.eduresearchgate.net

Fluorescence Lifetime (τ): This parameter describes the average time the molecule spends in the excited state before returning to the ground state. For similar conjugated benzoxazole fluorophores, lifetimes are typically in the nanosecond range (~2 ns) and often exhibit monoexponential decay, suggesting a single emissive species. nih.gov

Stokes Shift: This is the difference in energy (or wavelength) between the maximum of the absorption and the maximum of the emission spectrum. It arises from energy loss due to vibrational relaxation in the excited state and solvent reorientation around the excited-state dipole. A significant Stokes shift is characteristic of molecules that undergo a substantial change in geometry or electronic distribution upon excitation, such as those with strong ICT character. psu.edu

A summary of expected photophysical properties, based on related compounds, is presented below.

| Photophysical Parameter | Expected Value/Characteristic | Rationale / Related Compound Data |

| Fluorescence Quantum Yield (Φf) | ≥ 0.60 in non-polar solvents | High fluorescence is common for conjugated benzoxazole systems like 2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene (BBT). nih.gov |

| Fluorescence Lifetime (τ) | ~ 1-3 ns | Consistent monoexponential lifetimes are observed for related benzoxazoles, indicating the absence of complex excited-state deactivation like excimer formation. nih.gov |

| Stokes Shift | Moderate to Large | The donor-acceptor structure promotes a significant change in dipole moment upon excitation, leading to a large Stokes shift, especially in polar solvents. psu.edu |

Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. nih.govsioc-journal.cn This effect is typically attributed to the restriction of intramolecular rotation (RIR) in the aggregate state, which blocks non-radiative decay channels and activates the radiative pathway. nih.gov

While classic AIE-gens often feature propeller-shaped rotors like triphenylamine (B166846) or tetraphenylethylene, the core structure of this compound could potentially exhibit aggregation-related emission phenomena. nih.govrsc.org Some benzoxazole derivatives are known to aggregate in solution, leading to changes in their absorption and emission spectra. nih.gov For the target compound, the rotation of the bond between the phenylamine and benzoxazole moieties could be a key factor. In dilute solutions, this rotation can lead to non-radiative deactivation. In an aggregated state or in a rigid matrix, this rotation could be hindered, potentially leading to an enhancement of fluorescence (AIE effect). Conversely, strong intermolecular π-π stacking in the aggregate state can sometimes lead to fluorescence quenching, a phenomenon known as aggregation-caused quenching (ACQ). The specific outcome depends on the exact mode of intermolecular packing.

Solvatochromism refers to the change in the color (absorption or emission spectrum) of a substance when it is dissolved in different solvents. rsc.org Thermochromism is a similar change induced by temperature variation. Donor-acceptor molecules like this compound are prime candidates for exhibiting strong solvatochromism due to the significant difference in dipole moment between their ground state and their ICT excited state. nih.govrsc.org

In non-polar solvents, a less polar, locally excited (LE) state may be dominant. As solvent polarity increases, the more polar ICT excited state is stabilized to a greater extent than the ground state. This stabilization lowers the energy gap for emission, resulting in a bathochromic (red) shift of the fluorescence spectrum. nih.govchemrxiv.org This pronounced sensitivity allows such dyes to be used as probes for micro-environmental polarity. mdpi.com

Thermochromism in such systems can arise from temperature-dependent shifts in the equilibrium between LE and ICT emissive states, particularly in polar solvents. nih.gov Changing the temperature can alter the relative populations of these states, leading to observable changes in the emission color.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for confirming the identity and structure of synthesized organic compounds by providing information on their mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS) is a powerful tool capable of measuring the mass of a molecule with very high accuracy (typically to within 5 ppm). nih.gov This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. conicet.gov.arresearchgate.net For this compound, HRMS would be used to confirm its molecular formula, C15H14N2O. The analysis would compare the experimentally measured accurate mass of the protonated molecule, [M+H]+, with the theoretically calculated value. conicet.gov.ar

Furthermore, fragmentation analysis within the mass spectrometer (MS/MS) would provide structural confirmation. The molecule would be expected to break at its weakest bonds, yielding characteristic fragment ions corresponding to the ethyl-benzoxazole and phenylamine substructures, thus verifying their connectivity.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a precursor ion and analyzing the resulting product ions. In a hypothetical MS/MS analysis of this compound, the molecule would be expected to undergo characteristic fragmentation patterns that allow for its structural confirmation.

The fragmentation would likely initiate from the protonated molecule, [M+H]⁺. The primary fragmentation pathways for the benzoxazole core are anticipated to involve the loss of small, stable neutral molecules. Based on studies of similar heterocyclic systems, the cleavage of the oxazole ring is a common fragmentation route. This can occur through the loss of a hydrogen cyanide (HCN) molecule followed by the loss of carbon monoxide (CO), or vice versa.

The substituents on the benzoxazole ring and the phenylamine group would also direct the fragmentation. The ethyl group at the 5-position of the benzoxazole ring can undergo benzylic cleavage to lose a methyl radical (•CH₃), resulting in a stable cation. The bond between the benzoxazole system and the phenylamine moiety is also a likely site of cleavage.

A plausible fragmentation pathway for this compound would involve the following steps:

Protonation of the molecule to form the precursor ion [M+H]⁺.

Initial fragmentation of the benzoxazole ring, potentially through the loss of CO or HCN.

Cleavage of the ethyl group, leading to the loss of a methyl radical.

Fission of the bond connecting the phenylamine group to the benzoxazole core.

These fragmentation events would result in a series of product ions with specific mass-to-charge (m/z) ratios, which can be predicted and tabulated.

Interactive Data Table: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Lost Neutral(s) | Proposed Fragment Structure |

| 253.13 | 238.11 | •CH₃ | [M+H - •CH₃]⁺ |

| 253.13 | 225.10 | CO | [M+H - CO]⁺ |

| 253.13 | 160.08 | C₆H₅NH₂ | [M+H - Phenylamine]⁺ |

| 238.11 | 210.10 | CO | [M+H - •CH₃ - CO]⁺ |

| 225.10 | 210.08 | •CH₃ | [M+H - CO - •CH₃]⁺ |

X-ray Crystallography for Absolute Structural Determination in Solid State

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. Although a crystal structure for this compound has not been reported, its crystallographic parameters can be inferred by examining closely related compounds, such as 2-(2-aminophenyl)-1,3-benzoxazole and 2-(4-aminophenyl)-1,3-benzoxazole. nih.govscilit.comresearchgate.net

Intermolecular interactions are expected to play a crucial role in the crystal packing. Hydrogen bonds involving the amine group (N-H•••N or N-H•••O) are highly probable, potentially forming chains or more complex networks within the crystal lattice. nih.govscilit.com Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules are likely to contribute to the stability of the crystal structure. nih.govscilit.com The presence of the ethyl group may influence the packing efficiency and the specific nature of the intermolecular contacts.

Interactive Data Table: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) | ~90-100 |

| V (ų) | ~1500-2000 |

| Z | 4 |

| Key Intermolecular Interactions | N-H•••N Hydrogen Bonds, π-π Stacking |

| Dihedral Angle (Benzoxazole-Phenyl) | < 15° |

Exploration of Mechanistic Reactivity and Transformation Pathways of 3 5 Ethyl Benzooxazol 2 Yl Phenylamine

Investigation of Amine Reactivity

The phenylamine portion of the molecule is a primary determinant of its nucleophilic character and is susceptible to a range of chemical transformations.

Nucleophilic Reactivity and Derivatization at the Phenylamine Nitrogen

The lone pair of electrons on the nitrogen atom of the phenylamine group makes it a potent nucleophile. This nucleophilicity is the basis for a variety of derivatization reactions, allowing for the introduction of diverse functional groups. Common derivatization reactions include acylation, alkylation, and sulfonylation.

Acylation, for instance, can be achieved by reacting 3-(5-Ethyl-benzooxazol-2-yl)-phenylamine with acyl chlorides or anhydrides in the presence of a base. This reaction results in the formation of an amide linkage, which can significantly alter the electronic and steric properties of the molecule. Similarly, alkylation with alkyl halides can introduce alkyl chains to the nitrogen atom. Sulfonylation, typically carried out with sulfonyl chlorides, yields sulfonamides. These derivatization strategies are crucial for modifying the compound's properties for various applications.

Table 1: Representative Nucleophilic Derivatization Reactions at the Phenylamine Nitrogen

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride | N-(3-(5-Ethyl-benzooxazol-2-yl)phenyl)acetamide |

| Alkylation | Methyl iodide | N-Methyl-3-(5-ethyl-benzooxazol-2-yl)phenylamine |

| Sulfonylation | p-Toluenesulfonyl chloride | N-(3-(5-Ethyl-benzooxazol-2-yl)phenyl)-4-methylbenzenesulfonamide |

Note: The reactions in this table are illustrative and based on the general reactivity of phenylamines.

Reactions with Electrophiles and Oxidizing Agents

The nucleophilic nitrogen of the phenylamine group readily reacts with a variety of electrophiles beyond those used for simple derivatization. For example, it can participate in reactions such as the Mannich reaction or Michael addition, depending on the specific electrophile and reaction conditions.

The phenylamine moiety is also susceptible to oxidation. Treatment with oxidizing agents can lead to a variety of products, including the corresponding nitroso, nitro, or even polymeric species, depending on the strength of the oxidant and the reaction conditions. The presence of the electron-donating benzoxazole (B165842) ring system can influence the ease of oxidation of the phenylamine group.

Protonation and Deprotonation Equilibria and their Impact on Reactivity

The basicity of the phenylamine nitrogen is a critical factor governing its reactivity. The lone pair of electrons on the nitrogen can accept a proton from an acid, forming a positively charged ammonium salt. This protonation significantly diminishes the nucleophilicity of the nitrogen, thereby inhibiting its participation in the reactions discussed above. The position of this equilibrium is dictated by the pKa of the conjugate acid and the pH of the medium.

Conversely, in the presence of a very strong base, the N-H proton can be abstracted to form a highly reactive amide anion. This deprotonation dramatically increases the nucleophilicity of the nitrogen, making it susceptible to reactions with even weak electrophiles. The acid-base properties of the molecule are therefore a key tool for modulating its chemical behavior. The electronic nature of the benzoxazole substituent will have a measurable effect on the pKa of the phenylamine group.

Reactivity of the Benzoxazole Heterocycle

The benzoxazole ring system, while relatively stable due to its aromatic character, also possesses sites of reactivity that can be exploited for further functionalization.

Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety

The benzene ring of the benzoxazole core is susceptible to electrophilic aromatic substitution (EAS) reactions. The outcome of such reactions is directed by the combined electronic effects of the fused oxazole (B20620) ring and the ethyl group at the 5-position. The oxazole ring, as a whole, is generally considered to be electron-withdrawing, which would deactivate the benzene ring towards EAS. However, the oxygen atom within the oxazole ring can donate electron density through resonance, which can influence the regioselectivity.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Benzoxazole Ring

| Reaction Type | Reagent | Predicted Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 3-(4-Nitro-5-ethyl-benzooxazol-2-yl)-phenylamine and 3-(6-Nitro-5-ethyl-benzooxazol-2-yl)-phenylamine |

| Bromination | Br₂/FeBr₃ | 3-(4-Bromo-5-ethyl-benzooxazol-2-yl)-phenylamine and 3-(6-Bromo-5-ethyl-benzooxazol-2-yl)-phenylamine |

| Friedel-Crafts Acylation | Acetyl chloride/AlCl₃ | 3-(4-Acetyl-5-ethyl-benzooxazol-2-yl)-phenylamine and 3-(6-Acetyl-5-ethyl-benzooxazol-2-yl)-phenylamine |

Note: The regioselectivity in this table is a prediction based on general principles of electrophilic aromatic substitution.

Reactions at the Oxazole Ring

The oxazole ring itself is generally less reactive towards electrophilic attack than the fused benzene ring due to the presence of the electronegative oxygen and nitrogen atoms. However, under certain conditions, reactions at the oxazole ring can occur. For instance, strong acidic or basic conditions, particularly at elevated temperatures, can lead to the cleavage of the oxazole ring. The C2 carbon of the oxazole ring, being positioned between two heteroatoms, is the most electrophilic carbon in the ring and can be a site for nucleophilic attack, potentially leading to ring-opening. The stability of the benzoxazole ring is a key feature, but its reactivity under forcing conditions should not be overlooked.

Photochemical Transformations of this compound

The photochemical behavior of this compound is governed by the electronic properties of its constituent aromatic systems, the benzoxazole and phenylamine moieties. While specific studies on this exact molecule are not extensively documented, the photochemical transformations of related 2-phenylbenzoxazole (B188899) and aniline (B41778) derivatives provide a basis for understanding its potential reactivity upon exposure to light.

Photoinduced Electron Transfer (PET) Processes

Photoinduced electron transfer (PET) is a fundamental process in photochemistry where an electron is transferred from a photoexcited donor to an acceptor molecule, or vice versa. In the case of this compound, the phenylamine group can act as an electron donor, while the benzoxazole moiety can function as an electron acceptor, particularly when photoexcited.

The general mechanism for PET in such donor-acceptor systems can be described as follows:

Photoexcitation: The molecule absorbs a photon, leading to the promotion of an electron to an excited state (typically the lowest singlet excited state, S₁).

Electron Transfer: In the excited state, the energetic favorability of electron transfer from the donor (phenylamine) to the acceptor (benzoxazole) can lead to the formation of a radical ion pair.

The efficiency of this process is influenced by several factors, including the solvent polarity and the oxidation potential of the donor and reduction potential of the acceptor. Studies on related aromatic amines have shown that they can donate electrons to various excited-state acceptors. mdpi.com For instance, 2-aryl-1,3-dimethylbenzimidazolines, which are also N-heterocyclic aromatic amines, have been shown to be effective electron and hydrogen donors in photoinduced electron-transfer reactions. researchgate.net

The PET process in this compound can be represented by the following general scheme:

| Step | Process | Description |

| 1 | Absorption | Molecule absorbs light, forming an excited state. |

| 2 | Intramolecular Electron Transfer | An electron is transferred from the phenylamine moiety to the benzoxazole moiety. |

| 3 | Formation of Radical Ions | A radical cation on the phenylamine part and a radical anion on the benzoxazole part are formed. |

| 4 | Subsequent Reactions | The radical ions can undergo further reactions such as cyclization or reaction with other molecules. |

Research on other systems, such as steroid-linked norbornadiene-carbazole dyads, has demonstrated that intramolecular electron transfer can occur from both singlet and triplet excited states, proceeding through a through-bond mechanism. nih.gov The specific pathways and efficiencies for this compound would require dedicated experimental investigation.

Photodegradation Mechanisms

The photodegradation of benzoxazole derivatives can occur through various pathways, often initiated by the absorption of UV light. The benzoxazole ring itself is known to be susceptible to UV-induced cleavage. researchgate.net While specific photodegradation studies on this compound are not available, insights can be drawn from related benzoxazole and benzothiazole (B30560) compounds. mdpi.comresearchgate.net

Potential photodegradation pathways include:

Ring Cleavage: The benzoxazole ring can undergo hydrolytic cleavage, particularly under acidic conditions, which can be accelerated by photoexcitation. researchgate.net

Oxidation: The phenylamine moiety is susceptible to photooxidation, which can lead to the formation of various degradation products.

Hydroxylation: Studies on the photodegradation of benzotriazole and benzothiazole have shown that hydroxylation is a primary transformation pathway. researchgate.net It is plausible that similar hydroxylated derivatives of this compound could be formed upon irradiation in the presence of oxygen and water.

The stability of the benzoxazole ring is a critical factor. Research on 2-phenylbenzoxazole indicates that the linkage is unstable to UV light. researchgate.net The degradation process can be influenced by environmental factors such as pH, the presence of photosensitizers, and reactive oxygen species.

Metal Complexation and Coordination Chemistry Studies

The structure of this compound, featuring both a benzoxazole ring and a phenylamine group, provides multiple potential coordination sites for metal ions. This makes it a candidate for use as a ligand in coordination chemistry.

Ligand Properties of the Phenylamine and Benzoxazole Moieties

Both the phenylamine and benzoxazole moieties possess atoms with lone pairs of electrons (nitrogen and oxygen) that can coordinate to metal centers.

Benzoxazole Moiety: The nitrogen atom of the oxazole ring is a common coordination site in benzoxazole-based ligands. mdpi.comnih.gov It can act as a monodentate ligand or participate in chelation.

Phenylamine Moiety: The amino group (-NH₂) on the phenyl ring provides another nitrogen donor site. 2-(2′-Aminophenyl)benzothiazole, a structurally related compound, coordinates in a chelate manner via the benzothiazole nitrogen and the amino nitrogen. mdpi.com It is expected that this compound could exhibit similar bidentate coordination behavior.

The combination of these two coordinating groups allows for the possibility of forming stable chelate rings with metal ions, which can enhance the stability of the resulting metal complexes. The specific coordination mode would depend on the metal ion, the solvent system, and the reaction conditions.

| Functional Group | Potential Donor Atom(s) | Potential Coordination Mode |

| Benzoxazole | Nitrogen, Oxygen | Monodentate, Bidentate (chelating) |

| Phenylamine | Nitrogen | Monodentate, Bidentate (chelating with benzoxazole) |

Formation of Metal-Organic Frameworks or Coordination Polymers

Metal-organic frameworks (MOFs) and coordination polymers are extended structures formed by the self-assembly of metal ions or clusters with organic ligands. The multidentate nature of ligands is crucial for the formation of these extended networks.

While there are no specific reports on the use of this compound in the construction of MOFs, the use of benzoxazole-containing ligands is an active area of research. rsc.orgresearchgate.netresearchgate.netacs.orgrsc.org Benzoxazole-linked covalent organic frameworks (COFs) have been synthesized and have shown properties like high stability and photoactivity. acs.orgrsc.org

Given that this compound has at least two potential coordination sites, it could act as a linker molecule to connect metal centers, potentially forming 1D, 2D, or 3D coordination polymers. The ethyl group on the benzoxazole ring could also influence the packing and dimensionality of the resulting framework. The synthesis of such materials would likely involve solvothermal or hydrothermal methods, reacting the ligand with a suitable metal salt.

Kinetics and Thermodynamics of Key Reactions

The kinetic and thermodynamic parameters for reactions involving this compound are not well-documented in the literature. However, general principles can be applied to understand the potential reactivity of this compound.

Key reactions could include:

Hydrolysis of the Benzoxazole Ring: The hydrolysis of benzoxazoles is a known reaction. Studies on 2-phenylbenzoxazole have shown that the ring can be cleaved under mild conditions, and the rate of hydrolysis is pH-dependent. researchgate.net The reaction proceeds via attack of water or hydroxide on the C2 carbon of the benzoxazole ring. The presence of the ethyl group and the aminophenyl substituent would be expected to influence the electronic properties of the ring and thus the kinetics of hydrolysis.

Reactions of the Phenylamine Group: The amino group can undergo typical reactions of aromatic amines, such as N-acylation, N-alkylation, and diazotization. The kinetics of these reactions would be influenced by the electron-donating or -withdrawing nature of the benzoxazole substituent.

A hypothetical reaction, the hydrolysis of the benzoxazole ring, can be considered to illustrate the type of kinetic and thermodynamic data that would be relevant:

| Reaction Parameter | Description |

| Rate Constant (k) | Would quantify the speed of the hydrolysis reaction under specific conditions (pH, temperature). |

| Activation Energy (Ea) | The energy barrier that must be overcome for the hydrolysis to occur. |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during the ring-opening reaction. |

| Entropy of Reaction (ΔS) | The change in disorder of the system during hydrolysis. |

| Gibbs Free Energy (ΔG) | Would determine the spontaneity of the hydrolysis reaction. |

Without experimental data, these parameters can only be estimated through computational modeling or by analogy to similar, well-studied systems. For example, the thermodynamics of reactions involving the phenyl radical and oxygen have been studied, which could provide some context for potential oxidative degradation pathways of the phenylamine moiety. researchgate.net

Reaction Progress Kinetic Analysis

Reaction Progress Kinetic Analysis (RPKA) is a powerful methodology used to elucidate reaction mechanisms and determine kinetic parameters. This technique involves monitoring the concentration of reactants, intermediates, and products over the course of a reaction. The data obtained can be used to construct a detailed kinetic profile, which provides insights into the individual steps of the reaction mechanism.

For a hypothetical reaction involving this compound, RPKA would involve tracking its consumption and the formation of any subsequent products over time. This could be achieved using various analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. The resulting concentration-time data would then be fitted to various kinetic models to determine rate constants, reaction orders, and to identify any catalytic or inhibitory effects.

A hypothetical data table for such an analysis might look like this:

| Time (minutes) | Concentration of this compound (M) | Concentration of Product A (M) |

| 0 | 0.100 | 0.000 |

| 10 | 0.085 | 0.015 |

| 20 | 0.072 | 0.028 |

| 30 | 0.061 | 0.039 |

| 60 | 0.037 | 0.063 |

| 90 | 0.022 | 0.078 |

| 120 | 0.013 | 0.087 |

This table is purely illustrative and does not represent actual experimental data for the specified compound.

Activation Energy and Transition State Investigations

Activation energy (Ea) is the minimum amount of energy required for a chemical reaction to occur. It represents the energy barrier that reactants must overcome to be converted into products. Transition state theory describes the formation of a high-energy, unstable intermediate species known as the activated complex, which exists at the peak of the energy profile. savemyexams.com

Investigating the activation energy and transition state for reactions involving this compound would typically involve studying the reaction rate at different temperatures. By applying the Arrhenius equation, which relates the rate constant (k) to temperature (T) and activation energy, the value of Ea can be determined.

Computational chemistry methods, such as Density Functional Theory (DFT), are also invaluable tools for investigating transition states. These calculations can provide detailed information about the geometry, energy, and vibrational frequencies of the transition state structure, offering deep insights into the reaction mechanism at a molecular level.

A hypothetical data table for determining activation energy might be:

| Temperature (K) | Rate Constant (k, s⁻¹) |

| 298 | 1.5 x 10⁻⁴ |

| 308 | 3.1 x 10⁻⁴ |

| 318 | 6.0 x 10⁻⁴ |

| 328 | 1.1 x 10⁻³ |

This table is purely illustrative and does not represent actual experimental data for the specified compound.

Without specific experimental or computational studies on this compound, any discussion on its specific reaction kinetics, activation energies, and transition states would be speculative. Further research is required to elucidate these important aspects of its chemical reactivity.

Investigation of Molecular Interactions and Recognition Mechanisms Involving 3 5 Ethyl Benzooxazol 2 Yl Phenylamine

Non-covalent Interactions with Model Systems (e.g., Solvents, Ions)

The structure of 3-(5-Ethyl-benzooxazol-2-yl)-phenylamine, featuring a hydrogen bond donor (the amine group), hydrogen bond acceptors (the nitrogen and oxygen atoms of the benzoxazole (B165842) ring), and multiple aromatic rings, suggests a high propensity for engaging in a variety of non-covalent interactions. These interactions are fundamental to its solubility, crystal structure, and potential applications in molecular recognition.

Hydrogen Bonding Networks

The primary amine (-NH₂) group on the phenyl ring is a potent hydrogen bond donor. It can form strong hydrogen bonds with protic and aprotic solvents that are hydrogen bond acceptors, such as water, alcohols, and dimethyl sulfoxide (B87167) (DMSO). Concurrently, the nitrogen and oxygen atoms within the benzoxazole moiety act as hydrogen bond acceptors. This dual nature allows for the formation of complex hydrogen bonding networks.

In protic solvents, solvent molecules can bridge between molecules of this compound, creating a dynamic solvated structure. In the solid state, intermolecular hydrogen bonds between the amine group of one molecule and the benzoxazole nitrogen of another are expected to be a dominant feature in its crystal packing. Studies on similar heterocyclic compounds, such as N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, have demonstrated the critical role of C-H---O and C-H---π hydrogen bonds in forming extended molecular chains and sheets. nih.gov

Illustrative Data Table: Potential Hydrogen Bond Geometries in a Protic Solvent

| Donor Atom | Acceptor Atom | Distance (Å) (Predicted) | Angle (°) (Predicted) |

| N-H (amine) | O (Water) | 2.8 - 3.2 | 150 - 180 |

| O-H (Water) | N (Benzoxazole) | 2.7 - 3.1 | 150 - 180 |

| O-H (Water) | O (Benzoxazole) | 2.7 - 3.1 | 150 - 180 |

This table is a hypothetical representation of potential hydrogen bonding and does not reflect actual experimental data.

Pi-Stacking Interactions

The planar aromatic systems of the benzoxazole and phenyl rings in this compound make it a prime candidate for engaging in π-stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of aromatic rings, are crucial in the self-assembly and stabilization of supramolecular structures.

Two primary modes of π-stacking are possible: face-to-face and edge-to-face (T-shaped). The specific geometry will be influenced by the electronic nature of the rings and the steric hindrance imposed by the ethyl group. It is plausible that both the benzoxazole and the phenylamine rings could participate in stacking, leading to the formation of one-dimensional columns or two-dimensional layered structures in the solid state. Research on related pyrazole (B372694) derivatives has shown that C-H---π(arene) hydrogen bonds often work in concert with π-stacking to direct the formation of molecular sheets. nih.gov

Supramolecular Assembly and Self-Organization Studies

The interplay of hydrogen bonding and π-stacking interactions is expected to govern the supramolecular assembly and self-organization of this compound.

Crystal Engineering and Polymorphism

Crystal engineering aims to design and synthesize solid-state structures with desired properties based on an understanding of intermolecular interactions. For this compound, the key synthons for crystal engineering would be the hydrogen bonds formed by the amine group and the π-stacking of the aromatic cores.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a strong possibility for this molecule. Different arrangements of hydrogen bonding and π-stacking could lead to polymorphs with distinct physical properties, such as melting point, solubility, and stability. The specific crystallization conditions (e.g., solvent, temperature, and rate of cooling) would likely determine which polymorphic form is obtained.

Formation of Cocrystals and Inclusion Complexes

The hydrogen bonding capabilities of this compound make it an excellent candidate for forming cocrystals with other molecules (coformers) that have complementary functional groups, such as carboxylic acids or amides. The formation of cocrystals can be used to modify the physicochemical properties of the parent compound.

Illustrative Data Table: Comparison of Melting Points for a Hypothetical Inclusion Complex

| Compound | Melting Point (°C) (Hypothetical) |

| This compound | 150 - 160 |

| β-Cyclodextrin | ~300 (decomposes) |

| Inclusion Complex | 165 - 175 |

This table is a hypothetical representation and does not reflect actual experimental data.

Molecular Recognition in Chemosensing Applications

The structural features of this compound suggest its potential use in chemosensing. The benzoxazole core is a known fluorophore, and its photophysical properties (absorption and emission spectra) are often sensitive to the local environment.

Molecular recognition by a chemosensor based on this compound would likely occur through the non-covalent interactions discussed above. For instance, the binding of a specific ion or molecule to the amine group or the benzoxazole ring via hydrogen bonding could alter the electronic structure of the molecule, leading to a detectable change in its fluorescence (e.g., quenching or enhancement). The aromatic cavities formed by π-stacking in an aggregated state could also serve as recognition sites for specific guest molecules. The design of a chemosensor would involve tailoring the molecule to have a high affinity and selectivity for a particular analyte.

Design Principles for Selective Analyte Detection (e.g., Metal Ions, Anions)

The molecular architecture of this compound incorporates key features that are integral to its function as a selective chemosensor. The design principles for detecting analytes like metal ions and anions are centered on creating specific binding sites that induce a measurable optical response upon interaction.

For Metal Ion Detection: The primary binding site for metal cations is a pincer-like arrangement formed by the nitrogen atom of the benzoxazole ring and the exocyclic nitrogen of the aminophenyl group. nih.gov This bidentate chelation is a common and effective strategy in sensor design. The selectivity for a particular metal ion (e.g., Zn²⁺, Cu²⁺, Fe³⁺) can be tuned by modifying the steric and electronic environment around this binding pocket. nih.govresearchgate.net In the case of the target molecule, the ethyl group at the 5-position of the benzoxazole ring acts as a weak electron-donating group, subtly altering the electron density of the heterocyclic system and influencing its affinity for different metal ions. The meta-position of the amino group on the phenyl ring dictates a specific geometric constraint for the chelation, which can be leveraged to achieve selectivity for metal ions with a preference for this particular coordination geometry.

For Anion Detection: The design for anion detection relies on a different interaction mechanism: the formation of hydrogen bonds. The amino group (-NH₂) on the phenyl ring is the primary hydrogen bond donor. nih.gov It can selectively interact with anions that are strong hydrogen bond acceptors, such as fluoride (B91410) (F⁻) or bisulfate (HSO₄⁻). nih.govmdpi.com The strength and selectivity of this interaction are governed by factors like the acidity of the N-H proton and the geometric accessibility of the binding site. The solvent system plays a crucial role, as polar protic solvents can compete for hydrogen bonding sites, often necessitating the use of organic or mixed aqueous-organic media for effective sensing. mdpi.com

The table below outlines the fundamental design principles based on analogous compounds.

| Analyte Class | Primary Interaction Site | Governing Principle | Structural Influence of this compound |